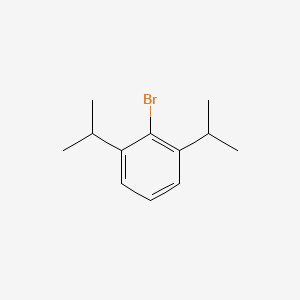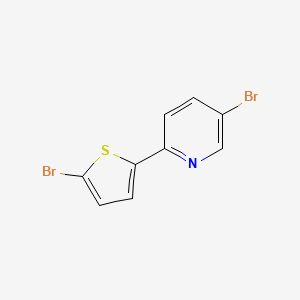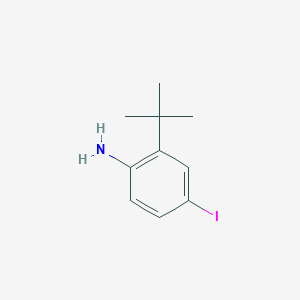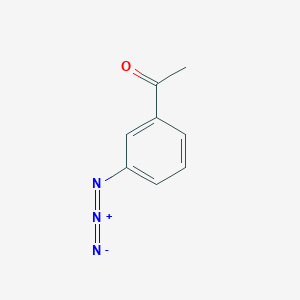
1-(Azidomethyl)-2-chlorobenzene
Overview
Description
1-(Azidomethyl)-2-chlorobenzene, also known as 1-azido-2-chloro-benzene, is an important organic compound used in synthetic organic chemistry. It is a colourless solid and is used as a reagent in the synthesis of various compounds. It is also used in the synthesis of pharmaceuticals and other industrial products. The compound is also used in the laboratory as a precursor in the preparation of various organic compounds.
Scientific Research Applications
Synthesis of Triazole Derivatives
Research has demonstrated the synthesis of 1,4-disubstituted 1,2,3-triazoles using 1-(azidomethyl)-4-chlorobenzene and other related compounds. These triazoles have potential inhibitory activity against acidic corrosion of steels. This highlights the use of 1-(azidomethyl)-2-chlorobenzene derivatives in creating compounds with practical applications in corrosion prevention (Negrón-Silva et al., 2013).
Study of Singlet Oxygen Generation
In another study, the generation of singlet oxygen from poly-(3-hexylthiophene) in chlorobenzene was investigated. This research provides insights into the photo-oxidative degradation of materials, potentially informing the development of more stable materials and compounds (Chen et al., 2015).
Synthesis and Structure of Azobenzenes
Research into the synthesis and structure of azobenzenes has shown the creation of azobenzenes bearing various groups, including chlorobenzene derivatives. This work contributes to our understanding of molecular structures and their synthesis, which is fundamental in the development of various chemical compounds (Kano et al., 2001).
Catalytic Oxidation Studies
Catalytic oxidation studies involving chlorobenzenes, such as 1,2-dichlorobenzene, have been conducted to understand the oxidation behavior of these compounds. This research is essential in environmental chemistry and pollution control, potentially influencing how we deal with chlorinated compounds in industrial processes (Krishnamoorthy et al., 2000).
Photodynamics of Azobenzene
The photodynamics of azobenzene, a versatile molecule used in photoswitching applications, have been studied to understand its photoisomerization mechanism. This research is crucial in the field of molecular electronics and material science, where such photosensitive compounds are used in the development of advanced materials and devices (Tan et al., 2015).
Mechanism of Action
While the exact mechanism of action for 1-(Azidomethyl)-2-chlorobenzene is not directly discussed in the papers retrieved, related compounds such as azidobenziodoxoles have been shown to be effective reagents for the azidation of organic substrates.
Safety and Hazards
While specific safety data for 1-(Azidomethyl)-2-chlorobenzene was not found, it’s important to note that similar compounds, such as Benzyl azide, are classified as skin irritants, eye irritants, and suspected carcinogens . They may also cause damage to organs through prolonged or repeated exposure .
Future Directions
Organic azides, such as 1-(Azidomethyl)-2-chlorobenzene, have potential applications in material sciences due to their propensity to release nitrogen by thermal activation or photolysis . They produce highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking, a process used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices .
properties
IUPAC Name |
1-(azidomethyl)-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-4-2-1-3-6(7)5-10-11-9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSNISRGGXSMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=[N+]=[N-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90479928 | |
| Record name | 2-Chlorobenzyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63777-70-8 | |
| Record name | 2-Chlorobenzyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90479928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 63777-70-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)







